1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one
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Overview
Description
1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one is an organic compound that features a pyridinone core substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one typically involves the coupling of a pyridinone derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, conducted under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridinone core can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced pyridinone derivatives.
Substitution: Various arylated products depending on the coupling partner used.
Scientific Research Applications
1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and catalysts
Mechanism of Action
The mechanism of action for 1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one largely depends on its application. In chemical reactions, the boronic ester group acts as a versatile functional group that can undergo various transformations. In biological systems, it may interact with specific molecular targets, although detailed pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole core instead of pyridinone.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features an aniline core, used in similar types of reactions.
Uniqueness
1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one is unique due to its combination of a pyridinone core and a boronic ester group, which provides a distinct set of reactivity and applications compared to its analogs .
Properties
CAS No. |
1219741-55-5 |
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Molecular Formula |
C18H22BNO3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-6-13(7-10-15)14-8-11-16(21)20(5)12-14/h6-12H,1-5H3 |
InChI Key |
VRUBNEPCWLNDQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN(C(=O)C=C3)C |
Origin of Product |
United States |
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